3-(3-Bromophenyl)benzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPVPBLAMIJBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Bromophenyl Benzo D Isoxazole and Analogues
Classical and Contemporary Approaches to Benzo[d]isoxazole Core Synthesis
The formation of the benzo[d]isoxazole ring system is a key step in the synthesis of 3-(3-Bromophenyl)benzo[d]isoxazole and its analogues. Over the years, a variety of methods have been developed, ranging from traditional cyclization reactions to modern transition-metal-catalyzed processes.
Intramolecular cyclization is a cornerstone in the synthesis of benzo[d]isoxazoles. These reactions typically involve the formation of a crucial N-O or C-O bond to close the five-membered isoxazole (B147169) ring onto a benzene (B151609) ring.
The intramolecular formation of C-O and N-O bonds represents a direct and efficient pathway to the benzo[d]isoxazole core. A common strategy involves the base-catalyzed cyclization of o-hydroxyaryl oximes. In this approach, the phenoxide ion, generated by deprotonation of the hydroxyl group, acts as a nucleophile, attacking the nitrogen atom of the oxime moiety to form the N-O bond and subsequently the isoxazole ring. This method is widely applicable and allows for the synthesis of a variety of 3-substituted 1,2-benzisoxazoles e-journals.in.
Another approach involves the cyclization of o-substituted aryl oximes where a leaving group is present on the oxime nitrogen. This allows for an intramolecular nucleophilic attack from the ortho-phenolic oxygen to form the C-O bond of the isoxazole ring. The reaction of hydroxyaryl oximes with reagents like methanesulfonyl chloride or thionyl chloride can facilitate this type of cyclization, leading to the formation of benzisoxazoles in high yields chim.it.
The cyclization of o-hydroxyaryl oximes is one of the most prevalent methods for synthesizing 3-arylbenzo[d]isoxazoles. For the synthesis of this compound, a suitable precursor would be 2-hydroxy-3'-bromobenzophenone oxime. The cyclization of this precursor can be promoted by various reagents and conditions.
A general representation of this cyclization is as follows:

Scheme 1: General scheme for the cyclization of an o-hydroxyaryl oxime to a 3-arylbenzo[d]isoxazole.
The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack. Alternatively, acid-catalyzed or thermal conditions can also be employed. A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles can be achieved from readily accessible ortho-hydroxyaryl N-H ketimines through a common N-Cl imine intermediate. The formation of the benzisoxazole occurs via N-O bond formation under anhydrous conditions organic-chemistry.org.
| Precursor | Reagent/Conditions | Product | Yield | Reference |
| 2-Hydroxyacetophenone oxime | Polyphosphoric acid, 120 °C | 3-Methylbenzo[d]isoxazole | Good | General Method |
| 2-Hydroxybenzophenone oxime | Acetic anhydride, reflux | 3-Phenylbenzo[d]isoxazole | High | General Method |
| 2-Hydroxy-5-nitroacetophenone oxime | Thionyl chloride, reflux | 3-Methyl-5-nitrobenzo[d]isoxazole | 85% | chim.it |
1,3-Dipolar cycloaddition reactions provide a powerful and versatile tool for the construction of five-membered heterocyclic rings, including the isoxazole core of benzo[d]isoxazoles wikipedia.org. This approach involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or an aryne.
The [3+2] cycloaddition of a nitrile oxide with an aryne is a direct method for the synthesis of 3-substituted benzo[d]isoxazoles. In the context of synthesizing this compound, this would involve the reaction of 3-bromobenzonitrile (B1265711) oxide with benzyne (B1209423). Both of these highly reactive intermediates can be generated in situ. Benzyne can be generated from precursors like 2-(trimethylsilyl)phenyl triflate upon treatment with a fluoride (B91410) source. 3-Bromobenzonitrile oxide can be generated from 3-bromobenzaldoxime by oxidation or from the corresponding hydroximoyl chloride by dehydrohalogenation organic-chemistry.org.
The general reaction is depicted below:

Scheme 2: Synthesis of 3-Arylbenzo[d]isoxazole via 1,3-dipolar cycloaddition of an aryl nitrile oxide and benzyne.
This method offers a convergent approach to a wide range of functionalized benzo[d]isoxazoles under mild reaction conditions organic-chemistry.org.
| Nitrile Oxide Precursor | Aryne Precursor | Conditions | Product | Yield | Reference |
| 4-Methylbenzaldehyde oxime | 2-(Trimethylsilyl)phenyl triflate | CsF, CH3CN, rt | 3-(4-Tolyl)benzo[d]isoxazole | 85% | organic-chemistry.org |
| 4-Methoxybenzaldehyde oxime | 2-(Trimethylsilyl)phenyl triflate | CsF, CH3CN, rt | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 82% | organic-chemistry.org |
| 3-Chlorobenzaldehyde oxime | 2-(Trimethylsilyl)phenyl triflate | CsF, CH3CN, rt | 3-(3-Chlorophenyl)benzo[d]isoxazole | 78% | organic-chemistry.org |
In 1,3-dipolar cycloaddition reactions, regioselectivity is a critical aspect, especially when unsymmetrical alkynes are used as dipolarophiles. The regiochemical outcome is governed by both electronic and steric factors of the dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity. Generally, the reaction proceeds through a concerted mechanism, and the preferred regioisomer is the one resulting from the orbital interaction where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is smallest. For the reaction of an aryl nitrile oxide with an aryne, the symmetry of the aryne simplifies the regiochemical outcome, directly leading to the 3-arylbenzo[d]isoxazole.
Stereoselectivity is a consideration when the cycloaddition leads to the formation of new stereocenters, which is more relevant in the synthesis of isoxazolines from alkenes. In the synthesis of aromatic benzo[d]isoxazoles from alkynes or arynes, the planarity of the product eliminates concerns of stereoisomerism.
1,3-Dipolar Cycloaddition Reactions
Metal-Catalyzed Synthetic Routes
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems like this compound. Catalysts based on palladium, copper, silver, and rhodium have proven particularly effective in facilitating the formation of the core benzisoxazole structure and its derivatives.
Palladium catalysts are highly versatile and widely employed in the synthesis of isoxazole derivatives due to their efficiency in forming carbon-carbon and carbon-heteroatom bonds. youtube.commdpi.com
Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing the biaryl linkage inherent in 3-arylbenzo[d]isoxazoles. These reactions typically involve the coupling of an aryl halide with an organometallic reagent.
A prominent strategy is the Suzuki coupling, which pairs an arylboronic acid with an aryl halide. For the synthesis of 3-aryl-substituted isoxazoles, a multi-component, one-pot synthesis has been developed that concatenates a Sonogashira coupling, cyclocondensation, and a subsequent Suzuki coupling. mdpi.com In this sequence, the palladium catalyst is utilized for both the initial Sonogashira and the final Suzuki coupling without needing further additions. mdpi.com This method allows for the creation of novel biaryl-substituted isoxazoles with high efficiency. mdpi.com
Table 1: Example of a Sequential Palladium-Catalyzed Four-Component Synthesis
| Step | Reaction Type | Reactants | Key Feature |
|---|---|---|---|
| 1 | Sonogashira Coupling | Aroyl chloride, p-bromophenyl acetylene | Forms an alkynone intermediate |
| 2 | Cyclocondensation | Alkynone, hydroxylamine | Forms the isoxazole core |
| 3 | Suzuki Coupling | Brominated isoxazole, boronic acids | Attaches the second aryl group |
This table illustrates a multi-step, one-pot reaction sequence for synthesizing biaryl-substituted isoxazoles, adaptable for analogues of this compound.
Direct C-H activation has emerged as an atom-economical and efficient method for synthesizing heterocyclic compounds. Palladium-catalyzed C-H activation offers a route to benzo[d]isoxazoles by avoiding the need for pre-functionalized starting materials. pkusz.edu.cnrsc.org
One such reported method involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. pkusz.edu.cn This process activates the C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds to form the 1,2-benzisoxazole (B1199462) ring. pkusz.edu.cnrsc.org This strategy has been successfully applied to the synthesis of active pharmaceutical intermediates. pkusz.edu.cn Another approach involves the palladium-catalyzed ortho-selective C-H chlorination of aromatic ketones, creating 2-chloro aromatic ketones that serve as versatile building blocks for benzo[d]isoxazole derivatives through subsequent cyclization with hydroxylamine. rhhz.net
Table 2: Palladium-Catalyzed C-H Activation for Benzo[d]isoxazole Synthesis
| Starting Materials | Catalyst System | Key Transformation | Product |
|---|---|---|---|
| N-phenoxyacetamides, Aldehydes | Pd(TFA)₂, TBHP | [4+1] Annulation | 3-Substituted benzo[d]isoxazoles |
This table summarizes two distinct palladium-catalyzed C-H activation strategies for the synthesis of benzo[d]isoxazoles and their precursors.
Copper and silver catalysts offer alternative, often more economical, pathways for the synthesis of heterocyclic compounds. These metals can facilitate unique bond formations and cyclization reactions.
Silver-catalyzed reactions are recognized for their high efficiency and selectivity under mild conditions. nih.gov While direct synthesis of this compound using silver catalysis is not extensively documented, analogous silver-catalyzed tandem condensation reactions have been used to create 2-substituted benzo[d]oxazole derivatives from substituted 2-aminophenols. nih.gov Silver catalysts, such as silver carbonate, have also been employed for the mild oxidation of imines to form highly functionalized benzoxazoles. researchgate.net Furthermore, silver-catalyzed cyclization has been explored for synthesizing fluorinated isoxazoles, which are of significant interest to the pharmaceutical industry. olemiss.edu
Copper-catalyzed reactions are also prevalent in heterocycle synthesis. For instance, a copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles has been developed, facilitated by silver benzoate additives. acs.org Such methods could potentially be adapted for the construction of the N-O bond within the benzisoxazole ring system.
Rhodium catalysts are particularly effective in C-H activation and directed functionalization reactions. A convenient method for the alkylation of 3-arylbenzo[d]isoxazoles with maleimides has been developed under redox-neutral conditions using a rhodium(III) catalyst. rsc.org This transformation is highly selective and proceeds with 100% atom economy, yielding a series of substituted succinimides. rsc.org This demonstrates a post-synthesis functionalization of the 3-arylbenzo[d]isoxazole core.
Additionally, rhodium catalysis has been used in the oxidative annulation of benzimidates with elemental sulfur to assemble benzo[d]isothiazoles, the sulfur analogues of benzisoxazoles, showcasing the utility of rhodium in C-H activation for building fused heterocyclic systems. arkat-usa.org
Palladium-Catalyzed Approaches
Metal-Free and Green Chemistry Synthetic Strategies
In line with the principles of sustainable chemistry, significant effort has been directed towards developing metal-free and green synthetic methods for isoxazoles. These approaches aim to reduce environmental impact by using safer solvents, minimizing waste, and avoiding toxic heavy metals. mdpi.comresearchgate.netpreprints.org
The 1,3-dipolar cycloaddition reaction is a primary metal-free pathway to synthesize the isoxazole core. nih.gov This typically involves the reaction of a nitrile oxide (the dipole) with an alkyne (the dipolarophile). nih.gov Hypervalent iodine reagents can be used to mediate the metal-free synthesis of isoxazole derivatives via a [3+2]-cycloaddition of nitrile oxides with alkynes. arkat-usa.org
Green chemistry approaches often employ alternative energy sources like ultrasound or microwave irradiation to accelerate reactions, improve yields, and reduce the need for harsh conditions. mdpi.comresearchgate.net Ultrasound-assisted synthesis has been shown to enhance reaction efficiency, shorten reaction times, and allow for the use of green solvents like water. mdpi.compreprints.org For example, a one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones has been reported in an aqueous medium under ultrasonic irradiation. mdpi.com Another metal-free approach is the non-catalytic thermolysis of 2-azidobenzophenones, which cyclize to form 3-phenylbenzo[c]isoxazoles in quantitative yields. researchgate.net
Table 3: Comparison of Green and Conventional Synthesis Methods for Isoxazoles
| Method | Energy Source | Solvent | Key Advantages |
|---|---|---|---|
| Ultrasonic Irradiation | Sonochemistry | Water, Ethanol | Reduced reaction time, improved yields, eco-friendly |
| Microwave Irradiation | Microwave | Varies | High selectivity, improved yields, rapid heating |
| Thermolysis | Conventional Heating | o-xylene | Metal-free, high yields |
| Conventional Synthesis | Conventional Heating | Organic Solvents | Well-established, versatile |
This table highlights the advantages of green chemistry approaches over traditional methods for the synthesis of isoxazole derivatives.
Derivatization Strategies Post-Synthesis
Post-synthetic derivatization allows for the systematic alteration of the molecule's steric, electronic, and physicochemical properties. These strategies are broadly categorized into functionalization of the reactive bromine handle, reactions involving the heterocyclic core, and the attachment of specific chemical reporters.
The bromine atom on the 3-phenyl group of this compound serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly prominent for this purpose. researchgate.net The Suzuki cross-coupling reaction, which couples an organic halide with an organoboron compound, is a widely used method for creating new C-C bonds. mdpi.comdoaj.org In this context, this compound can react with various aryl or heteroaryl boronic acids or esters to generate a diverse library of biaryl compounds. The typical catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Key parameters that are often optimized for these reactions include the choice of palladium catalyst (e.g., Pd(dppf)Cl₂), the base (e.g., Na₂CO₃, K₃PO₄), and the solvent system (e.g., a biphasic mixture of toluene and water). mdpi.com Similarly, the Stille reaction, which uses organotin compounds, can be employed to introduce various substituents. The reactivity in these coupling reactions can be influenced by the electronic properties of the benzo[d]isoxazole core. mdpi.comresearchgate.net
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Moiety | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid/ester | Pd(dppf)Cl₂, Na₂CO₃ | Aryl | mdpi.com |
| Suzuki Coupling | Heteroarylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Heteroaryl | doaj.org |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Aryl | mdpi.com |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl | researchgate.net |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP | Amino (NR₂) | mdpi.com |
The benzo[d]isoxazole ring system, while aromatic, contains a relatively weak N-O bond, making it susceptible to ring-opening and rearrangement reactions under specific conditions. nih.gov These transformations can be initiated by various stimuli, including light, heat, or chemical reagents, leading to significant skeletal reorganization.
Electron capture by the isoxazole ring can trigger the dissociation of the N-O bond, leading to a ring-opened diradical intermediate. nsf.gov This process highlights the inherent lability of the heterocyclic core. Photochemical activation is another established method for inducing isoxazole ring-opening. nih.gov Upon irradiation with UV light (e.g., 254 nm), isoxazoles can undergo N-O bond cleavage to form intermediates such as nitrenes or azirines, which can then rearrange or react with other molecules. nih.gov
Catalytic methods can also facilitate rearrangements. For instance, the rhodium(III)-catalyzed reaction of 3-arylbenzo[d]isoxazoles with maleimides results in alkylation and the formation of substituted succinimides. rsc.org In some cases, novel rearrangements have been observed during mass spectrometry analysis, where collision-induced dissociation leads to a multi-step rearrangement involving cleavage of the N-O bond. nih.gov These reactions are valuable for transforming the benzo[d]isoxazole core into other heterocyclic systems or functionalized open-chain structures.
| Trigger | Key Intermediate | Resulting Structure Type | Reference |
|---|---|---|---|
| UV Irradiation (254 nm) | Nitrene, Azirine | Rearranged heterocycles, Cross-linked products | nih.gov |
| Electron Capture | Ring-opened diradical anion | Ring-opened species | nsf.gov |
| Rhodium(III) Catalysis | Rhodium-complexed intermediate | Substituted Succinimides | rsc.org |
| Collision-Induced Dissociation (MS) | Rearranged cationic/anionic species | Fragmented/rearranged ions | nih.gov |
To probe the biological interactions of this compound analogues, diverse chemical tags can be introduced. These tags serve various purposes, from enabling visualization and purification to identifying binding partners through photoaffinity labeling.
The isoxazole moiety itself can function as an intrinsic, minimalist photo-crosslinker. nih.gov This is a significant advantage as it avoids the need to attach larger, potentially disruptive photoreactive groups like aryl azides or diazirines. Upon UV irradiation, the isoxazole can form covalent bonds with nearby biomolecules, a property useful in chemoproteomic studies to identify protein targets. nih.gov For visualization or downstream functionalization, tags can be appended, often via a linker attached to the phenyl ring (after functionalization of the bromine) or other positions on the scaffold. For example, a propargyl ether can be introduced to enable subsequent copper-catalyzed "click" chemistry, allowing for the attachment of fluorophores (like Alexa Fluor dyes) or biotin for affinity purification. nih.gov
Furthermore, the benzo[d]isoxazole scaffold can be conjugated to other molecular entities to create hybrid molecules. For instance, dipeptides have been conjugated to a 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core to create novel bisthiourea derivatives. nih.gov This approach merges the structural features of the benzo[d]isoxazole with those of peptides and thiourea moieties to explore new chemical space.
| Chemical Tag/Strategy | Purpose | Method of Introduction | Reference |
|---|---|---|---|
| Intrinsic Isoxazole Photoreactivity | Photoaffinity labeling, Target identification | Inherent to the core structure | nih.gov |
| Propargyl Ether (Alkyne) | Handle for "Click" Chemistry | Alkylation of a hydroxyl precursor | nih.gov |
| Fluorophore (e.g., Alexa Fluor) | Fluorescent labeling, Imaging | Click chemistry to an alkyne handle | nih.gov |
| Dipeptide Conjugate | Creation of hybrid molecules | Amide coupling (e.g., using EDCI/HOBt) | nih.gov |
| Thiourea Moiety | SAR exploration, Hybridization | Reaction of an amine with an isothiocyanate | nih.gov |
Supramolecular Interactions and Crystal Packing Analysis:Similarly, the absence of crystallographic data precludes any analysis of the compound's crystal packing and the specific intermolecular interactions that stabilize its solid-state form.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A detailed, peer-reviewed analysis of the ¹H and ¹³C NMR spectra for this compound is not available in the public scientific literature. While suppliers of the chemical may possess this data for quality control, it has not been published as part of a detailed spectroscopic investigation.
While research exists for structurally related compounds, such as other bromophenyl-substituted isoxazoles, this information cannot be extrapolated to definitively describe the unique structural and spectroscopic properties of this compound. Adherence to scientific accuracy and the specific focus on the requested compound prevents the inclusion of data from these other molecules.
High-Resolution ¹H and ¹³C NMR for Chemical Shift Assignment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the foundational data for structural determination by mapping the chemical environment of all hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region, corresponding to the four protons of the benzisoxazole ring system and the four protons of the 3-bromophenyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring, the bromine atom, and anisotropic effects.
The ¹³C NMR spectrum will display signals for all 13 carbon atoms. The chemical shifts distinguish between protonated carbons and quaternary carbons (those with no attached hydrogens), such as the carbons at the fusion of the rings (C3a, C7a), the carbon attached to the bromophenyl group (C3), and the carbons bonded to the bromine atom (C3') and the benzisoxazole moiety (C1').
Below are the predicted chemical shifts for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom numbering is based on standard IUPAC nomenclature for the heterocyclic system.
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 3 | - | - | ~160.5 |
| 3a | - | - | ~121.0 |
| 4 | ~7.85 | d | ~122.5 |
| 5 | ~7.40 | t | ~129.0 |
| 6 | ~7.65 | t | ~125.0 |
| 7 | ~7.95 | d | ~112.0 |
| 7a | - | - | ~163.0 |
| 1' | - | - | ~132.0 |
| 2' | ~8.20 | t | ~128.5 |
| 3' | - | - | ~123.0 |
| 4' | ~7.80 | ddd | ~134.0 |
| 5' | ~7.45 | t | ~130.5 |
| 6' | ~8.05 | ddd | ~130.0 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei, confirming the assignments made from 1D spectra.
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this technique would confirm the connectivity within the two separate aromatic spin systems.
Benzisoxazole Ring Correlations:
H-4 would show a correlation to H-5.
H-5 would show correlations to H-4 and H-6.
H-6 would show correlations to H-5 and H-7.
H-7 would show a correlation to H-6.
Bromophenyl Ring Correlations:
H-2' would show a correlation to H-6' (a weak four-bond coupling may be observed).
H-4' would show correlations to H-5'.
H-5' would show correlations to H-4' and H-6'.
H-6' would show correlations to H-5' and H-2'.
The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This allows for the definitive assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H signals.
Table 2: Predicted HSQC Correlations
| Proton | Correlated Carbon |
|---|---|
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-7 | C-7 |
| H-2' | C-2' |
| H-4' | C-4' |
| H-5' | C-5' |
The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals long-range correlations (typically over 2 to 3 bonds) between protons and carbons. This information is critical for connecting the different fragments of the molecule, particularly across quaternary carbons.
Key Inter-ring Correlation: Protons on the bromophenyl ring (H-2' and H-6') would show a crucial correlation to the C-3 carbon of the benzisoxazole ring, unequivocally establishing the connection point between the two ring systems.
Benzisoxazole Core Correlations:
H-4 would show correlations to the quaternary carbons C-3a and C-7a.
H-7 would show correlations to the quaternary carbon C-3a and the isoxazole carbon C-3.
Bromophenyl Ring Correlations:
H-2' would show a correlation to the bromine-bearing carbon C-3'.
H-4' would show correlations to C-2' and C-6'.
A NOESY experiment detects correlations between protons that are close in space, irrespective of their bonding connectivity. This is useful for determining the preferred conformation or stereochemistry of a molecule. For a relatively rigid structure like this compound, NOESY helps define the spatial orientation of the two aromatic rings relative to each other.
A key expected correlation would be between H-7 of the benzisoxazole ring and H-2' of the bromophenyl ring, indicating their spatial proximity. This would provide insight into the dihedral angle between the planes of the two rings.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
For this compound (molecular formula C₁₃H₈BrNO), the monoisotopic mass is calculated to be 272.9840 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 273 and 275.
The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses from the molecular ion:
Loss of Bromine: A primary fragmentation would be the loss of the bromine radical, leading to a fragment ion at m/z 194 ([M-Br]⁺).
Isoxazole Ring Cleavage: The heterocyclic ring can undergo cleavage. A common pathway is the loss of carbon monoxide (CO), which would result in an ion at m/z 245/247 ([M-CO]⁺).
Formation of Benzoyl-type Cations: Cleavage at the C3-C1' bond could lead to the formation of a bromophenyl cation (m/z 155/157) or a benzisoxazole cation (m/z 118).
Table 3: Predicted Mass Spectrometry Fragments
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Identity of Fragment |
|---|---|---|
| 273 | 275 | [C₁₃H₈BrNO]⁺ (Molecular Ion) |
| 245 | 247 | [C₁₂H₈BrNO]⁺ ([M-CO]⁺) |
| 194 | - | [C₁₃H₈NO]⁺ ([M-Br]⁺) |
| 166 | - | [C₁₂H₈N]⁺ ([M-Br-CO]⁺) |
| 155 | 157 | [C₆H₄Br]⁺ (Bromophenyl cation) |
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups and probing the bonding structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
For isoxazole derivatives, key vibrational modes include the C=N stretching, C=C stretching of the aromatic rings, and the N-O stretching of the isoxazole ring. For instance, studies on related 3,5-disubstituted isoxazoles show the C=N stretching vibration typically appearing in the range of 1570-1610 cm⁻¹. The presence of the bromophenyl and benzo groups would introduce characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
A detailed experimental IR spectrum of this compound would be necessary to assign the precise frequencies of its vibrational modes and confirm the presence and environment of its functional groups.
Raman Spectroscopy (If Applicable)
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. As with IR spectroscopy, specific Raman spectral data for this compound are not available in the reviewed literature. A Raman spectrum would provide valuable information on the skeletal vibrations of the fused ring system and the phenyl ring, as well as the C-Br bond.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy orbitals. The resulting spectrum can reveal information about the extent of conjugation and the types of electronic transitions possible within the molecule.
For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. The conjugation between the benzo[d]isoxazole core and the 3-bromophenyl substituent would influence the position and intensity of these absorption maxima (λmax). While specific experimental UV-Vis data for this compound are not documented in the available literature, related benzoxazole (B165842) and benzothiazole derivatives exhibit strong absorption bands in the UV region, often between 270 and 340 nm. The precise λmax and molar absorptivity (ε) values for this compound would require experimental determination.
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This technique provides information about the luminescent properties of a compound, including its emission wavelength, quantum yield, and fluorescence lifetime.
Emission Maxima and Quantum Yields
The luminescent properties of this compound, such as its emission maximum (λem) and fluorescence quantum yield (ΦF), are critical for assessing its potential in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. The fluorescence characteristics are highly dependent on the molecular structure, including the nature and position of substituents and the extent of π-conjugation.
Intramolecular Charge Transfer (ICT) Phenomena in this compound: An Unexplored Photophysical Landscape
Despite the growing interest in the photophysical properties of heterocyclic compounds, detailed research specifically investigating the intramolecular charge transfer (ICT) phenomena in this compound remains notably absent from the current scientific literature. While the broader families of benzoxazoles and isoxazoles have been the subject of numerous studies concerning their electronic and optical behaviors, the specific characteristics of this bromophenyl-substituted benzisoxazole derivative are yet to be elucidated.
Intramolecular charge transfer is a fundamental process in photochemistry and materials science, where the absorption of light promotes the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is highly sensitive to the molecular structure and the surrounding environment, such as the polarity of the solvent. The resulting excited state, often termed an ICT state, can have significantly different properties from the ground state, including a larger dipole moment and distinct fluorescence characteristics.
Studies on analogous molecular systems, such as various benzoxazole and isoxazole derivatives, have demonstrated the potential for ICT to give rise to interesting solvatochromic effects, where the color of the emitted light changes with the polarity of the solvent. These properties are crucial for the development of molecular probes, sensors, and optoelectronic devices.
However, a comprehensive search of scientific databases and research publications reveals a significant gap in the understanding of this compound. There are no available experimental data, such as absorption and emission spectra in different solvents, nor are there computational studies that model the electronic transitions and charge distribution in the excited states of this particular molecule. Consequently, no data tables detailing spectroscopic shifts or quantum yields related to ICT in this compound can be provided at this time.
The absence of such fundamental research means that the potential of this compound in applications leveraging ICT remains purely speculative. Future investigations are necessary to characterize its photophysical properties, determine the efficiency of any charge transfer processes, and understand the influence of the bromophenyl substituent on the electronic structure of the benzo[d]isoxazole core. Such studies would be invaluable in assessing its suitability for advanced material applications and would contribute to a more complete understanding of structure-property relationships in this class of compounds.
Advanced Structural Characterization and Spectroscopic Investigations
Spectroscopic Properties
A thorough review of existing scientific literature indicates that specific experimental or computational studies on the intramolecular charge transfer (ICT) phenomena of 3-(3-Bromophenyl)benzo[d]isoxazole have not been reported. While the general class of isoxazole-containing compounds can exhibit ICT characteristics, detailed research findings and data tables for this particular molecule are not available.
The study of ICT typically involves the analysis of the compound's photophysical behavior in solvents of varying polarities. A significant red shift (bathochromic shift) in the fluorescence emission spectrum with increasing solvent polarity is a hallmark of an ICT process. This solvatochromism is a result of the stabilization of the more polar excited state in polar solvents.
In principle, the this compound molecule possesses moieties that could facilitate ICT. The benzo[d]isoxazole ring can act as an electron-accepting unit, while the 3-bromophenyl group could serve as an electron-donating or -withdrawing group depending on the electronic interactions within the excited state. The presence of the bromine atom, an electron-withdrawing group, might influence the energy levels of the molecular orbitals involved in the electronic transition and, consequently, the charge transfer characteristics.
To properly characterize the ICT phenomena in this compound, systematic spectroscopic investigations would be required. This would involve measuring the absorption and fluorescence spectra in a range of solvents with different dielectric constants and refractive indices. The data obtained from such experiments would allow for the construction of Lippert-Mataga plots, which can be used to estimate the change in dipole moment upon excitation, providing quantitative evidence for ICT.
Table 3.5.2.2.A: Hypothetical Solvatochromic Data for this compound
Note: The following table is a hypothetical representation of data that would be collected to study the intramolecular charge transfer phenomena of this compound. No experimental data for this specific compound has been found in the reviewed literature.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] |
| n-Hexane | 1.88 | 1.375 | Data not available | Data not available | Data not available |
| Toluene | 2.38 | 1.496 | Data not available | Data not available | Data not available |
| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available | Data not available |
| Acetone | 20.7 | 1.359 | Data not available | Data not available | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available |
| Methanol | 32.7 | 1.329 | Data not available | Data not available | Data not available |
Without such dedicated studies, any discussion on the intramolecular charge transfer phenomena in this compound remains speculative. Further research is warranted to explore the photophysical properties of this compound and to determine its potential for applications based on ICT.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a widely utilized tool in computational chemistry for predicting molecular properties. For a molecule like 3-(3-Bromophenyl)benzo[d]isoxazole, DFT calculations would typically be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, thus predicting the most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the benzo[d]isoxazole core and the 3-bromophenyl substituent. In related isoxazole (B147169) derivatives, studies have shown that the dihedral angle between the isoxazole ring and adjacent phenyl rings is a critical parameter. For instance, in 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, the dihedral angle between the isoxazole ring and the bromophenyl ring is 25.48°. Similar calculations for the title compound would reveal the preferred spatial orientation of its constituent rings.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The distribution and energy of these orbitals provide insights into the molecule's ability to donate or accept electrons.
HOMO-LUMO Energy Gaps and Electronic Properties
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. In studies of similar heterocyclic compounds, the HOMO-LUMO gap is a frequently calculated parameter to assess electronic behavior. For this compound, the HOMO would likely be distributed over the electron-rich benzo[d]isoxazole ring system, while the LUMO might be located on the phenyl ring, influenced by the electron-withdrawing bromine atom.
Electronegativity, Chemical Potential, Hardness, and Softness
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's electronic properties. These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
These parameters are derived from the energies of the frontier orbitals and are used to predict the reactivity of molecules in various chemical environments.
Table 1: Conceptual DFT Reactivity Descriptors (Note: This table is illustrative as specific data for the title compound is unavailable. The formulas show how these values would be calculated from HOMO and LUMO energies.)
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |
| Hardness (η) | (ELUMO - EHOMO) / 2 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and positive potential near the hydrogen atoms and the bromine atom. This analysis is invaluable for predicting sites of intermolecular interactions.
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, based on the optimized geometry, provide the frequencies and intensities of the fundamental vibrational modes. By comparing the calculated spectrum with experimentally obtained data (e.g., from FT-IR spectroscopy), the vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. For this compound, this would allow for a detailed understanding of its molecular vibrations.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole |
| B3LYP |
NMR Chemical Shift Predictions and Validation
The accurate assignment of Nuclear Magnetic Resonance (NMR) spectra is fundamental to the structural elucidation of organic compounds. Density Functional Theory (DFT) has emerged as a highly effective tool for the prediction of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with a suitable functional, such as B3LYP, and a basis set to calculate the isotropic magnetic shielding constants of nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For a molecule like this compound, DFT-GIAO calculations can provide predicted ¹H and ¹³C NMR chemical shifts. These theoretical values are then compared with experimentally obtained spectra for validation. A strong linear correlation between the calculated and experimental shifts indicates a high level of accuracy in the computational model and confirms the proposed molecular structure. Discrepancies between predicted and experimental values can often be attributed to solvent effects, conformational dynamics, or the presence of specific intermolecular interactions not fully accounted for in the gas-phase or implicit solvent models.
A study on benzoisoxazole derivatives demonstrated a good correlation between experimental and calculated proton (R² = 0.9769) and carbon (R² = 0.9972) NMR signals using the B3LYP/6-311+G(d,p) level of theory, underscoring the reliability of this approach. researchgate.net
Table 1: Illustrative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for a Substituted Benzo[d]isoxazole Moiety
| Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |
| C3 | 162.5 | 163.1 | -0.6 |
| C3a | 121.8 | 122.5 | -0.7 |
| C4 | 110.2 | 110.9 | -0.7 |
| C5 | 129.5 | 130.0 | -0.5 |
| C6 | 124.7 | 125.3 | -0.6 |
| C7 | 120.9 | 121.5 | -0.6 |
| C7a | 164.3 | 164.9 | -0.6 |
Note: The data in this table is illustrative and based on typical results for benzo[d]isoxazole systems. It does not represent actual experimental or calculated values for this compound.
Reaction Mechanism Studies
Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For a heterocyclic compound such as this compound, computational studies can explore its formation and subsequent reactivity.
The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Computational methods are used to locate and characterize these transient structures. A true transition state is identified as a first-order saddle point on the potential energy surface, which possesses exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For the synthesis of the benzo[d]isoxazole ring, theoretical calculations can model the proposed reaction steps, such as a cyclization-condensation, and identify the key transition states involved.
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. scm.com An IRC calculation follows the minimum energy path downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). scm.com This analysis confirms that the identified transition state indeed links the correct species on the reaction pathway and provides a detailed visualization of the geometric changes that occur as the reaction progresses. For instance, in the formation of the isoxazole ring, an IRC calculation would trace the bond-forming and bond-breaking processes from the transition state to the fully formed heterocyclic system.
By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction can be constructed. This profile provides the activation barriers (the energy difference between the reactant and the transition state) for each step of the mechanism. The activation energy is a key determinant of the reaction rate. Theoretical studies on the photochemistry of isoxazole have shown that ring-opening can occur via a combined barrier-free pathway from the initially excited state, leading to very rapid dynamics. acs.org In contrast, thermal decomposition pathways, such as the isomerization of isoxazoles to oxazoles, involve intermediates like vinylnitrene and proceed through distinct transition states with associated energy barriers. aip.org
Molecular Dynamics Simulations (If Applicable to Aggregate Behavior or Material Properties)
Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes and the properties of materials in the condensed phase. While often used to study protein-ligand interactions, MD simulations are also valuable for understanding the aggregation behavior of small molecules. nih.govmdpi.commdpi.comacs.org
For a compound like this compound, which possesses aromatic and heteroaromatic rings, π-π stacking interactions could lead to self-aggregation in solution. MD simulations can predict the propensity of a molecule to form aggregates by simulating a system containing multiple solute molecules in a solvent box over a period of time. nih.gov Analysis of the simulation trajectory can reveal the formation and stability of aggregates, the preferred orientation of the molecules within the aggregate, and the key intermolecular forces driving the association. This information is crucial for understanding the solubility of the compound and for the design of materials with specific solid-state properties.
Solvent Effects on Electronic and Structural Properties (using PCM models)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects. In PCM, the solute is placed within a cavity in a continuous medium that has the dielectric properties of the solvent.
For this compound, PCM calculations can be used to study how solvents of varying polarity affect its geometric structure, electronic properties (such as dipole moment and frontier molecular orbital energies), and spectroscopic characteristics. A computational study on benzoisoxazole derivatives using the CPCM (Conductor-like Polarizable Continuum Model) in solvents like toluene, chloroform, THF, acetone, and DMSO showed that while the geometries were not drastically altered, the electronic properties and spectroscopic features were sensitive to the solvent environment. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be stabilized or destabilized by the solvent, which in turn affects the HOMO-LUMO gap and the electronic absorption spectrum (UV-Vis). Generally, polar solvents tend to stabilize polar ground or excited states, often leading to shifts in absorption maxima (solvatochromism).
Structure-Property Relationship (SPR) Analysis: Computational Insights into Chemical Reactivity and Material Applications
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its macroscopic properties. In the case of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into its chemical reactivity and potential for material science applications. By calculating various molecular descriptors, a detailed structure-property relationship (SPR) can be established.
Detailed Research Findings
A critical aspect of understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons semanticscholar.org. A small HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability semanticscholar.org. For aromatic and heterocyclic compounds, this gap is a crucial parameter in predicting their behavior in chemical reactions. In a related compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, FMO analysis was key to understanding its reactivity profile researchgate.net. For this compound, the HOMO is expected to be distributed over the electron-rich benzo[d]isoxazole ring system, while the LUMO may be located on the phenyl ring, influenced by the electron-withdrawing bromine atom.
The Molecular Electrostatic Potential (MEP) surface is another vital tool derived from computational studies. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, the oxygen and nitrogen atoms of the isoxazole ring are anticipated to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would represent areas of positive potential (blue), indicating sites for potential nucleophilic interaction.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index suggests a good electrophile, while chemical hardness indicates resistance to change in its electron distribution researchgate.net. These parameters are invaluable for predicting how the molecule will behave in different chemical environments.
For material applications, computational studies can predict properties such as the dipole moment, polarizability, and hyperpolarizability, which are crucial for developing nonlinear optical (NLO) materials. The presence of the bromine atom and the heteroatoms in the isoxazole ring can induce a significant dipole moment and enhance the polarizability of the molecule, making it a candidate for such applications. Furthermore, the electronic band gap, related to the HOMO-LUMO gap, is a key factor in the design of organic semiconductors and other electronic materials nih.gov. The substitution pattern on the phenyl ring can be computationally modeled to tune this band gap for specific material requirements.
The following tables present representative data that would be expected from a detailed DFT analysis of this compound, based on findings for structurally similar compounds researchgate.netresearchgate.net.
Table 1: Calculated Molecular Properties of this compound
| Property | Representative Value | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the optimized molecular structure. |
| Dipole Moment | ~2-4 Debye | Influences intermolecular interactions and solubility. High values are relevant for NLO applications. |
| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A key indicator of chemical reactivity, kinetic stability, and the electronic band gap for materials. |
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Representative Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | ~ 1.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | ~ 4.0 eV | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~ 2.5 eV | Resistance to change in electron distribution; indicates stability. |
| Global Electrophilicity Index (ω) | ω = χ² / (2η) | ~ 3.2 eV | A measure of the molecule's electrophilic nature. |
| Chemical Softness (S) | S = 1 / (2η) | ~ 0.2 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |
These computational insights into the structure-property relationships of this compound are fundamental for guiding its synthesis and exploring its potential in both medicinal chemistry and material science. By understanding how structural modifications affect its electronic properties and reactivity, researchers can rationally design new derivatives with enhanced or specific functionalities.
Advanced Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Aromatic Substitution on the Benzisoxazole Ring
The reactivity of the 3-(3-Bromophenyl)benzo[d]isoxazole scaffold towards aromatic substitution is dictated by the electronic nature of its constituent rings.
Electrophilic Aromatic Substitution (EAS): The benzisoxazole ring system, being a heteroaromatic structure, is generally less reactive towards electrophiles than benzene (B151609) itself. The reaction proceeds through a carbocation intermediate, and its rate is determined by the disruption of aromaticity in the slow step. masterorganicchemistry.com For isoxazoles, electrophilic substitution is known to preferentially occur at the C4 position. reddit.com In the case of the benzisoxazole ring in this compound, the fused benzene ring influences the electron density. Standard electrophilic reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely lead to substitution on the fused benzene ring (positions 4, 5, 6, or 7), with the precise regioselectivity governed by the directing effects of the isoxazole (B147169) moiety. masterorganicchemistry.com The phenyl ring, deactivated by the bromine atom and the electron-withdrawing benzisoxazole group, would be less susceptible to further electrophilic attack.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgchadsprep.com
The this compound molecule does not possess a leaving group on the benzisoxazole ring itself that is readily displaced by common nucleophiles under standard NAS conditions. However, the reaction is theoretically possible if a suitable leaving group, such as a nitro group, were introduced onto the fused benzene ring. For instance, a nitro group at the 4- or 6-position could activate a leaving group at an adjacent position for displacement. libretexts.org Strong bases can also induce substitution on unactivated aryl halides, often proceeding through a benzyne (B1209423) elimination-addition mechanism, which could potentially lead to a mixture of regioisomeric products. youtube.comyoutube.com
Cross-Coupling Reactions of the Bromine Substituent
The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This allows for extensive diversification of the core structure.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide. mdpi.com The bromine atom in this compound is well-suited for this transformation, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The reaction typically employs a palladium(0) catalyst, a base, and a boronic acid or ester. researchgate.netuwindsor.ca A ligand-free approach has been successfully used for sterically hindered substrates, where the nitrogen of a heterocyclic ring participates in forming a reactive palladacyclic intermediate. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | This compound | - |
| Boronic Acid | Aryl-B(OH)₂, Alkyl-B(OH)₂ | mdpi.com |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | mdpi.comresearchgate.net |
| Ligand | P(t-Bu)₃·HBF₄ (for hindered substrates) | researchgate.net |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | mdpi.comuwindsor.ca |
| Solvent | Toluene, DMF, C₆H₆/EtOH/H₂O | mdpi.comuwindsor.ca |
| Temperature | Room Temperature to Reflux | mdpi.comuwindsor.ca |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.orglibretexts.org It provides a direct route to synthesize alkynylated derivatives of this compound, which are valuable intermediates for further transformations or as target molecules in materials science and medicinal chemistry. researchgate.net
Table 2: Typical Conditions for Sonogashira Coupling of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | This compound | - |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | researchgate.net |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.org |
| Co-catalyst | CuI | wikipedia.orglibretexts.org |
| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH) | wikipedia.org |
| Solvent | THF, DMF, Acetonitrile | wikipedia.orgorganic-chemistry.org |
| Temperature | Room Temperature | wikipedia.org |
The Mizoroki-Heck reaction enables the vinylation of aryl halides, forming a new carbon-carbon bond by coupling with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgchemrxiv.org This reaction can be applied to this compound to introduce alkenyl substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. nih.gov Mechanistic studies often involve the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) to enhance reaction rates and yields, especially under solvent-free conditions. beilstein-journals.org
Table 3: Typical Conditions for Heck Reaction of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | This compound | - |
| Alkene | Styrene, Acrylates | nih.govresearchgate.net |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | beilstein-journals.orgnih.gov |
| Ligand | PPh₃, NHC Ligands | beilstein-journals.orgnih.gov |
| Base | K₂CO₃, Et₃N, NaOH | nih.govresearchgate.net |
| Solvent | DMF, Water, or Solvent-free | beilstein-journals.orgnih.gov |
| Temperature | 80 °C to 140 °C | nih.govresearchgate.net |
Cycloaddition and Rearrangement Pathways
The benzisoxazole core can participate in or be formed through various pericyclic reactions, highlighting its dynamic chemical nature.
Cycloaddition: The most prominent cycloaddition involving the benzisoxazole scaffold is its synthesis via a [3+2] cycloaddition. nih.govnih.gov This reaction typically involves the in situ generation of a nitrile oxide from a chlorooxime, which then reacts with an aryne (generated from an aryne precursor) to form the benzisoxazole ring. organic-chemistry.orgacs.org This synthetic route underscores the nature of the isoxazole ring as a cycloadduct, suggesting that under thermal or photochemical conditions, it could potentially undergo retro-cycloaddition or participate in other cycloaddition reactions.
Rearrangement Pathways: Benzisoxazole and its derivatives are known to undergo several types of rearrangement reactions, often promoted by heat, light, or chemical reagents.
Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange into various isomers. A common pathway involves the homolytic cleavage of the weak N-O bond to form a diradical, which can then cyclize to an acyl azirine intermediate. This intermediate can subsequently rearrange to form an oxazole (B20620) or be trapped by nucleophiles to yield products like ketenimines. nih.gov
Boulton–Katritzky Rearrangement: This is a thermal or base-catalyzed rearrangement observed in certain heterocyclic systems. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to rearrange to 3-hydroxy-2-(2-aryl organic-chemistry.orgnih.govacs.orgtriazol-4-yl)pyridines. beilstein-journals.org
Acid-Catalyzed Rearrangement: Strong Lewis acids like AlCl₃ can mediate the rearrangement of related benzoxazole (B165842) systems. For instance, 4-phenylbenzo[d]oxazoles have been converted to phenanthridin-4-ols through an AlCl₃-mediated process. researchgate.net
Dimroth Rearrangement: This rearrangement involves the translocation of heteroatoms within a heterocyclic ring system via a ring-opening/ring-closing sequence, a process that has been utilized to diversify 1,2,3-triazole structures. rsc.org
Photoinduced Reactivity and Degradation Pathways
The interaction of this compound with light can initiate a cascade of photochemical reactions, leading to isomerization or degradation. The photochemistry of isoxazoles is characterized by the lability of the N-O bond. nih.gov
Upon absorption of UV radiation, the molecule is promoted to an excited state. The most likely initial step is the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring. nih.gov This leads to the formation of a vinyl-nitrene or related diradical species. From this key intermediate, several degradation or rearrangement pathways are possible:
Formation of Acyl Azirine: The diradical can cyclize to form a highly strained acyl azirine, which is a common intermediate in isoxazole photochemistry. nih.gov
Rearrangement to Oxazole: The acyl azirine can rearrange to form the more stable 3-(3-Bromophenyl)benzoxazole.
Formation of Ketenimine: The azirine intermediate can open to form a ketenimine, which may be isolable or react further. nih.gov
Fragmentation: Prolonged irradiation or high-energy photons can lead to fragmentation of the molecule, potentially yielding salicylonitrile derivatives through cleavage and rearrangement, consistent with the base-catalyzed decomposition of benzisoxazoles. acs.org
Some benzisoxazole derivatives have been investigated for their properties as UV absorbers, suggesting a capacity to dissipate absorbed light energy, though photochemical transformation remains a significant pathway. psu.edu The presence of the bromo-phenyl substituent may also influence the photophysical properties, potentially leading to pathways like photo-Fries rearrangement, as seen in related benzoyl-carbazole systems. rsc.org
Emerging Applications in Materials Science and Chemical Sensing
Role in Optoelectronic Materials
The development of organic materials for electronic and photonic devices is a rapidly growing field. Benzo[d]isoxazole derivatives are being explored for their potential in these applications due to their inherent photophysical properties.
Table 1: Theoretical Charge Transport Properties of Selected Isoxazole (B147169) Derivatives
| Derivative | Hole Reorganization Energy (eV) | Electron Reorganization Energy (eV) | Predominant Charge Transport |
| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | Lower | Higher | Hole |
| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | Lower | Higher | Hole |
Data extrapolated from studies on related isoxazole derivatives. worldscientific.com
The application of benzo[c] worldscientific.comd-nb.infobeilstein-journals.orgoxadiazole-based conjugated polymers in organic solar cells has been a subject of research. metu.edu.tr These polymers, when used as donor units in conjunction with acceptor materials like PC71BM, have demonstrated notable power conversion efficiencies. metu.edu.tr Although 3-(3-Bromophenyl)benzo[d]isoxazole is a small molecule and not a polymer, its electronic properties could make it a suitable building block for the synthesis of larger, conjugated systems for photovoltaic applications. The electron-withdrawing nature of the bromophenyl group might contribute to a lower HOMO level, which is often desirable for achieving higher open-circuit voltages in organic solar cells.
Table 2: Photovoltaic Performance of Selected Benzo[c] worldscientific.comd-nb.infobeilstein-journals.orgoxadiazole-Based Polymers
| Polymer | Acceptor | Power Conversion Efficiency (%) |
| P1 | PC71BM | 10.33 |
| P2 | PC71BM | 6.43 |
| P5 | PC71BM | 1.63 |
Data for related benzo[c] worldscientific.comd-nb.infobeilstein-journals.orgoxadiazole-based polymers. metu.edu.tr
Chemical Sensing Platforms
The design of chemosensors for the selective detection of ions and neutral molecules is a critical area of research with applications in environmental monitoring and medical diagnostics. The isoxazole scaffold has been utilized in the development of such sensors.
The development of chemosensors often relies on the interaction between the sensor molecule and the target analyte, leading to a measurable signal. For anion sensing, molecules containing polarized N-H fragments are often employed as binding motifs. d-nb.info While this compound does not possess an N-H group for direct hydrogen bonding, its aromatic rings can participate in non-covalent interactions. Furthermore, the bromine atom can act as a halogen bond donor, a type of interaction that is increasingly being explored in anion recognition. The design of a chemosensor based on this scaffold would likely involve its functionalization with specific recognition moieties that can selectively bind to the target anion or cation.
The interaction of a chemosensor with an analyte often results in a change in its spectroscopic properties, such as fluorescence. Fluorescence quenching is a common mechanism where the fluorescence intensity of the sensor decreases upon binding to the analyte. nih.gov Halogenated aromatic compounds, like this compound, can act as quenchers in certain systems. nih.gov Conversely, the interaction could also lead to fluorescence enhancement if the binding event restricts intramolecular rotations or alters the electronic nature of the fluorophore.
For instance, a new fluorescent chemosensor based on a pyrrole-isoxazole derivative has been shown to exhibit high selectivity for fluoride (B91410) anions, with the sensing process involving the deprotonation of the pyrrole (B145914) N-H group, leading to a quenching of fluorescence. d-nb.inforesearchgate.net While the mechanism for a sensor based on this compound would be different, the principle of analyte-induced spectroscopic changes remains relevant.
Table 3: Spectroscopic Response of a Pyrrole-Isoxazole Based Chemosensor to Fluoride Anions
| Analyte | Change in UV-Vis Absorption | Change in Fluorescence Emission |
| F⁻ | New, red-shifted absorption peak | Quenching and red-shift |
| Cl⁻, Br⁻, I⁻, HSO₄⁻, H₂PO₄⁻, AcO⁻ | No significant change | No significant quenching |
Data for a related pyrrole-isoxazole derivative. d-nb.inforesearchgate.net
Supramolecular Assembly and Advanced Materials
Supramolecular chemistry, which involves the study of non-covalent interactions, is fundamental to the development of advanced materials with tailored properties. The structure of this compound, with its planar aromatic rings and halogen substituent, makes it a candidate for forming ordered assemblies through π-π stacking and halogen bonding. These interactions can direct the formation of specific crystal structures and influence the bulk properties of the material. While specific studies on the supramolecular assembly of this compound are not available, research on related isoxazole derivatives has demonstrated their ability to form well-defined crystalline structures. rsc.org The controlled assembly of such molecules is a key step towards the bottom-up fabrication of functional materials for a variety of applications.
Polymer Chemistry and Functional Materials
The integration of unique heterocyclic scaffolds into polymer backbones is a promising avenue for the development of advanced functional materials with tailored properties. The this compound moiety, while a subject of significant interest in medicinal chemistry, is also gaining attention for its potential in materials science, particularly in the realm of polymer chemistry. The inherent characteristics of the benzo[d]isoxazole ring system, such as its aromaticity, rigidity, and potential for electronic interactions, make it an attractive building block for creating novel polymers.
Research into polymers containing the closely related benzo[d]oxazole and benzobisoxazole structures provides a strong indication of the potential properties that could be expected from polymers incorporating the this compound unit. These related polymers are known for their exceptional thermal stability, mechanical strength, and interesting electronic properties.
For instance, poly(benzoxazole imide)s (PBOPIs), synthesized from diamine monomers containing a benzoxazole (B165842) moiety, exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org These polymers also demonstrate excellent mechanical properties, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org Such robust thermal and mechanical characteristics are highly desirable for applications in high-performance plastics and composites.
Furthermore, conjugated polymers based on benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) have been developed for use in organic thin-film transistors (OTFTs). nih.gov These materials leverage the planar and fused aromatic ring structure of the BBO core to facilitate charge transport. One such p-type BBO-based polymer, when copolymerized with a cyclopentadithiophene unit, demonstrated a hole mobility of up to 2.2 × 10⁻² cm² V⁻¹ s⁻¹, highlighting the potential of benzoxazole-type structures in organic electronics. nih.gov The introduction of a non-alkylated thiophene (B33073) π-spacer into the polymer backbone was found to be crucial for promoting the intercalation of alkyl side chains, which in turn enhances the intermolecular ordering and charge mobility. nih.gov
While direct polymerization of this compound has not been extensively reported, the synthesis of various functionalized benzo[d]isoxazole derivatives suggests that suitable monomers could be designed and prepared. nih.govnih.gov The presence of the bromophenyl group offers a reactive handle for various cross-coupling reactions, which could be exploited for polymerization or for post-polymerization modification to introduce further functionality.
A notable example of isoxazole-containing polymers is in the field of energetic materials. A series of oligomers synthesized from the bis-isoxazole core, BIDO, has been reported. rsc.org One such polymer exhibited a glass transition temperature (Tg) of -18 °C and a thermal decomposition temperature of 320 °C, demonstrating the potential for creating thermally stable yet flexible polymeric materials. rsc.org
The table below summarizes the properties of some polymers containing structurally related benzoxazole and isoxazole moieties, providing a reference for the potential performance of polymers based on this compound.
| Polymer/Oligomer System | Glass Transition Temp. (Tg) | Thermal Decomposition (Td5% or Peak) | Tensile Strength | Tensile Modulus | Hole Mobility |
| Poly(benzoxazole imide)s (PBOPIs) rsc.org | 285–363 °C | 510–564 °C | 103–126 MPa | 2.9–3.7 GPa | Not Reported |
| BBO-based polymer (PBC2) nih.gov | Not Reported | Not Reported | Not Reported | Not Reported | 2.2 × 10⁻² cm² V⁻¹ s⁻¹ |
| BIDO-based polymer (7) rsc.org | -18 °C | 320 °C (peak) | Not Reported | Not Reported | Not Reported |
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3-arylbenzo[d]isoxazoles, including the target compound, has traditionally relied on multi-step procedures that can involve harsh conditions. nih.gov Future efforts are increasingly directed towards more sustainable and efficient synthetic methodologies. A prominent and promising approach is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.govnih.gov This method offers a direct and versatile route to functionalized benzisoxazoles under mild conditions. nih.govnih.gov
Further advancements in sustainability are being explored through microwave-assisted synthesis. nih.govorganic-chemistry.orgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while also improving yields and minimizing the formation of byproducts. organic-chemistry.org For instance, one-pot, uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions have been successfully employed for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov The development of catalyst-free methods, such as those utilizing microwave assistance in the presence of a simple base like sodium bicarbonate in a THF-water solvent system, represents a significant step towards environmentally benign synthesis. nih.gov
The principles of green chemistry are also being applied through the use of alternative reaction media and metal-free reaction conditions. For example, nucleophilic aromatic substitution (SNAr) reactions under microwave-assisted, metal-free conditions have been shown to be effective for the synthesis of related 3-aryl-2H-benzo[b] nih.govnih.govoxazin-2-ones, achieving good yields in significantly reduced reaction times. nih.govresearchgate.net The adoption of such sustainable practices for the synthesis of 3-(3-Bromophenyl)benzo[d]isoxazole will be crucial for its future large-scale production and application.
Table 1: Comparison of Synthetic Methodologies for Aryl-Substituted Heterocycles
| Methodology | Key Features | Advantages | Relevant Findings |
| [3+2] Cycloaddition | Reaction of in situ generated nitrile oxides and arynes. nih.govnih.gov | Mild reaction conditions, good functional group tolerance, direct route to functionalized products. nih.govnih.gov | Yields up to 90% have been achieved for some benzisoxazole derivatives. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govorganic-chemistry.orgnih.gov | Shorter reaction times, improved yields, reduced byproduct formation, potential for catalyst-free conditions. nih.govorganic-chemistry.orgnih.gov | Reaction times can be reduced from days to minutes. organic-chemistry.org |
| Metal-Free SNAr Reactions | Nucleophilic aromatic substitution without a metal catalyst. nih.govresearchgate.net | Avoids the use of potentially toxic and expensive metal catalysts, simplifies purification. nih.govresearchgate.net | Good yields (55-82%) with reaction times of 7-12 minutes have been reported for similar heterocyclic systems. nih.govresearchgate.net |
Exploration of Unconventional Reactivity Patterns
Beyond its synthesis, the reactivity of this compound offers fertile ground for investigation. The isoxazole (B147169) ring itself is known to undergo interesting transformations. For example, the palladium-catalyzed reaction of an isoxazole-4-boronic acid pinacol (B44631) ester with aryl halides proceeds through a domino sequence of Suzuki coupling followed by base-induced fragmentation and deformylation to yield arylacetonitriles. organic-chemistry.org This highlights the potential of the isoxazole moiety to act as a masked functional group.
Furthermore, the benzo[d]isoxazole scaffold can be subjected to functionalization that deviates from simple electrophilic or nucleophilic aromatic substitution. A notable example is the rhodium(III)-catalyzed redox-neutral alkylation of 3-arylbenzo[d]isoxazoles with maleimides, which provides access to substituted succinimides with 100% atom economy. rsc.org This type of C-H activation and functionalization represents an unconventional and highly efficient way to elaborate the core structure.
The presence of the 3-bromophenyl substituent opens up a vast array of possibilities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While these are conventional transformations for aryl bromides, their application to the this compound scaffold allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures. researchgate.net The interplay between the reactivity of the benzisoxazole core and the bromophenyl group could lead to novel and selective transformations.
Advanced Computational Modeling for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound. DFT calculations can provide valuable insights into molecular structure, electronic properties, and spectroscopic characteristics. ejournal.byresearchgate.netresearchgate.netacu.edu.in
For a closely related compound, [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize the molecular structure and calculate frontier molecular orbitals (HOMO and LUMO), quantum chemical parameters, and NMR chemical shifts. ejournal.by Such studies have shown good agreement between experimental and simulated spectra, validating the computational approach. ejournal.by
Future computational work on this compound could focus on:
Predicting Reactivity: Calculating parameters like Fukui functions and molecular electrostatic potential (MEP) maps can help identify the most reactive sites for electrophilic and nucleophilic attack, guiding synthetic efforts. acu.edu.in
Elucidating Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of potential transformations, such as cycloadditions or rearrangements, providing a deeper understanding of the factors controlling selectivity. researchgate.net
Predicting Electronic and Optical Properties: For potential applications in materials science, DFT can be used to predict properties like the HOMO-LUMO gap, which is related to the electronic and optical characteristics of the material. nih.gov This can aid in the rational design of new materials with desired properties.
Table 2: Predicted Properties of Isoxazole Derivatives using DFT
| Property | Computational Method | Significance |
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) ejournal.by | Provides accurate bond lengths and angles, confirming molecular structure. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT ejournal.by | Determines the electronic band gap and potential for electronic applications. |
| NMR Chemical Shifts | DFT (GIAO method) ejournal.by | Aids in the structural elucidation and confirmation of synthesized compounds. |
| Vibrational Frequencies (IR/Raman) | DFT ejournal.by | Correlates with experimental spectra for structural verification. |
| Molecular Electrostatic Potential (MEP) | DFT researchgate.net | Identifies regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. |
Integration into Complex Chemical Architectures for Material Innovation
The rigid, planar structure of the benzo[d]isoxazole core, combined with the synthetic versatility offered by the bromophenyl group, makes this compound an attractive building block for the construction of complex chemical architectures with novel material properties.
One of the most promising areas of application is in the field of organic light-emitting diodes (OLEDs). Related heterocyclic compounds, such as benzimidazole (B57391) and benzoxazole (B165842) derivatives, have been successfully incorporated into the design of blue and green emitters for OLEDs. nih.govmdpi.combeilstein-journals.orgbeilstein-journals.org These materials often possess high thermal stability, good photoluminescence quantum yields, and wide bandgaps, which are all desirable properties for OLED components. mdpi.com The benzophenone (B1666685) core, which shares structural similarities with the phenyl-substituted benzisoxazole, has also been investigated for the development of thermally activated delayed fluorescent (TADF) emitters. nih.gov By strategically modifying the this compound scaffold, for example, through cross-coupling reactions to introduce donor and acceptor moieties, it may be possible to tune its photophysical properties and develop novel emitters or host materials for high-efficiency OLEDs.
Furthermore, the incorporation of this compound into polymer backbones could lead to the development of new functional materials. For instance, polymers containing benzisoxazole moieties have been explored for their thermal and photophysical properties. The ability to create well-defined polymeric structures through controlled polymerization techniques, using the bromophenyl group as a handle, could result in materials with applications in sensors, organic electronics, and other advanced technologies.
High-Throughput Screening for New Chemical Properties and Applications
High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large libraries of compounds to identify new properties and applications. While HTS is most commonly associated with drug discovery, its principles can be applied to the discovery of new materials and chemical functionalities.
In the context of this compound, HTS could be employed in several ways:
Discovery of Novel Biological Activities: Libraries of derivatives, synthesized by modifying the bromophenyl group or the benzisoxazole core, can be screened against a wide range of biological targets to identify new therapeutic leads. nih.govijpbs.com For example, benzisoxazole derivatives have been screened for their pro-apoptotic and angio-inhibitory activity in the context of cancer research. nih.gov Others have been investigated for their anticonvulsant and antimicrobial properties. nih.govnih.gov
Identification of New Catalytic Activities: By incorporating metal-coordinating moieties, libraries of this compound derivatives could be screened for catalytic activity in various organic transformations.
Materials Discovery: Combinatorial synthesis and HTS could be used to rapidly assess the properties of polymers or other materials derived from this compound. This could involve screening for desired optical, electronic, or thermal properties relevant to applications in materials science.
The integration of HTS with computational screening can further accelerate the discovery process. In silico screening can be used to prioritize compounds for synthesis and experimental testing, saving time and resources. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 3-(3-Bromophenyl)benzo[d]isoxazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of a nitrile oxide intermediate with an alkyne. For example, 3-bromobenzonitrile can be converted to its nitrile oxide, which reacts with a substituted alkyne to form the isoxazole core. Microwave-assisted synthesis using molecular sieves and solvents like DMF improves reaction efficiency and reduces side products . Yield optimization requires precise control of temperature (80–120°C), stoichiometry, and catalysts (e.g., NaOtBu). Column chromatography with ethyl acetate/hexane mixtures is commonly used for purification .
Q. How can crystallographic data validate the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and intermolecular interactions. For instance, the bromophenyl substituent introduces steric effects, widening exocyclic angles (e.g., C10–C9–C3 ≈ 113.4°) and stabilizing the structure via halogen bonding. Tools like Mercury CSD 2.0 enable visualization of crystal packing and void analysis . SC-XRD data should be cross-validated with NMR (¹H, ¹³C) and HRMS for purity assessment .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
In vitro assays targeting enzymes like glutathione reductase (GR) and glutathione-S-transferase (GST) are recommended. For GR inhibition, measure IC₅₀ values using NADPH consumption rates. Competitive vs. non-competitive inhibition can be determined via Lineweaver-Burk plots. 3-(4-Bromophenyl) analogs show IC₅₀ = 0.099 μM for GST, suggesting competitive binding .
Advanced Research Questions
Q. How does molecular docking predict the binding interactions of this compound with enzymatic targets?
AutoDock Vina is preferred for docking studies due to its speed and accuracy in binding mode prediction. Use the Lamarckian GA algorithm to simulate ligand-receptor interactions. For GST inhibition, the bromine atom participates in halogen bonding with active-site residues (e.g., Tyr 7), while the isoxazole ring engages in π-π stacking . Multithreading and grid spacing ≤1 Å improve resolution .
Q. What mechanistic insights explain the divergent inhibitory effects of bromophenyl vs. chlorophenyl analogs?
Substituent position and electronegativity critically influence inhibition. 3-(4-Bromophenyl)isoxazole exhibits competitive GST inhibition (KI = 0.059 ± 0.20 μM), whereas 3-(4-chlorophenyl)isoxazole shows uncompetitive GR inhibition (KI = 0.011 ± 0.002 μM). Bromine’s larger atomic radius enhances hydrophobic interactions, while chlorine’s electronegativity stabilizes enzyme-substrate complexes .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
SAR analysis should focus on:
- Substituent position : Para-substituted bromophenyl groups enhance GST affinity vs. meta-substituted analogs.
- Functional groups : Carboxylic acid moieties (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) improve solubility and hydrogen-bonding capacity .
- Halogen effects : Bromine > chlorine in enhancing lipophilicity and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
